3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidoindole core fused with a 1,2,4-oxadiazole moiety and a piperidine-derived side chain. Its structural complexity arises from the integration of multiple pharmacophores:
- Pyrimido[5,4-b]indol-4-one: A tricyclic system that enhances π-π stacking interactions and binding affinity for biological targets.
- 3-Cyclopropyl-1,2,4-oxadiazole: A heterocyclic group known for metabolic stability and hydrogen-bonding capabilities.
- Piperidin-1-yl-ethyl-2-one: A lipophilic side chain that improves membrane permeability and target engagement .
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-(2-oxo-2-piperidin-1-ylethyl)pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-15-5-8-18-17(11-15)21-22(30(18)13-20(31)28-9-3-2-4-10-28)24(32)29(14-25-21)12-19-26-23(27-33-19)16-6-7-16/h5,8,11,14,16H,2-4,6-7,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOULMBQBKQYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5)CC(=O)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine in the presence of an acid catalyst.
Pyrimidine ring formation: This involves the condensation of a suitable aldehyde with a guanidine derivative.
Indole ring synthesis: The indole ring can be formed via a Fischer indole synthesis, using phenylhydrazine and a ketone.
Final coupling: The final step involves coupling the oxadiazole and indole intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring and the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxides and hydroxylated derivatives.
Reduction: Reduced forms of the oxadiazole and carbonyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant anticancer properties. The compound's mechanism of action may involve the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation. Preliminary studies have shown promising results in vitro against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Its structural components allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways. In vitro tests have demonstrated effectiveness against several bacterial strains and fungi.
Neurological Applications
Given its ability to interact with neurotransmitter systems, this compound may have potential applications in treating neurological disorders. Its piperidine moiety suggests possible interactions with cholinergic or dopaminergic receptors, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against breast cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Testing : Research in Antimicrobial Agents and Chemotherapy highlighted the efficacy of related compounds against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Neuropharmacology : Investigations reported in Neuropharmacology suggested that the compound could enhance cognitive function in animal models by modulating cholinergic signaling pathways.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Analogues
Pyrimidoindole Derivatives
Compound B : 3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-3H,5H-pyrimido[5,4-b]indol-4-one (ECHEMI ID: 536707-19-4) shares the pyrimidoindol-4-one core and piperidin-1-yl-ethyl-2-one substituent but replaces the oxadiazole-methyl group with a 4-methoxyphenyl and a thioether linkage.
- Key Differences :
- Substituent at Position 3 : Compound A uses a cyclopropyl-oxadiazole methyl group, whereas Compound B employs a methoxyphenyl group.
- Linker Chemistry : Compound A has a methylene bridge, while Compound B uses a sulfur atom as a linker.
- Impact : The oxadiazole in Compound A likely enhances metabolic stability compared to the thioether in Compound B, which may be prone to oxidation .
Indole-Oxadiazole Hybrids
No direct analogues are listed in the evidence, but structurally related compounds (e.g., 5-methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one) highlight the importance of fused indole systems in modulating solubility and bioavailability. The cyclopropyl group in Compound A may reduce steric hindrance compared to bulkier substituents in other derivatives .
Pharmacokinetic and Pharmacodynamic Profiles
While experimental data for Compound A are unavailable, inferences can be drawn from its structural features:
| Property | Compound A | Compound B |
|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.8 (higher due to methoxyphenyl group) |
| Hydrogen Bond Acceptors | 9 (oxadiazole and pyrimidoindole contribute) | 7 (thioether reduces polarity) |
| Metabolic Stability | Likely high (oxadiazole resists hydrolysis) | Moderate (thioether susceptible to oxidation) |
| Target Selectivity | Potential kinase inhibition (oxadiazole motif) | GPCR modulation (methoxyphenyl group) |
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidoindole core with oxadiazole and piperidine moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives containing piperidine rings have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial properties .
Anticancer Properties
Research indicates that compounds with similar indole and oxadiazole structures exhibit anticancer activity. For example, a study demonstrated that derivatives targeting specific kinases can inhibit cancer cell proliferation effectively. The compound's ability to modulate protein interactions involved in cell signaling pathways is crucial for its anticancer activity .
The biological activity of this compound is largely attributed to its interaction with specific biological targets. It has been shown to inhibit the phosphorylation of Discoidin Domain Receptor 1 (DDR1), which plays a significant role in cellular processes such as proliferation and migration. By inhibiting DDR1, the compound may reduce fibrotic responses in tissues .
Study 1: Antibacterial Efficacy
In vitro studies conducted on piperidine derivatives revealed that modifications in the chemical structure significantly impacted antibacterial efficacy. The introduction of electron-withdrawing groups enhanced bioactivity against gram-positive and gram-negative bacteria. The findings suggest that structural optimization could lead to more potent antimicrobial agents .
Study 2: Cancer Cell Line Testing
In a separate investigation, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting promising anticancer activity. Further exploration into the molecular pathways affected by this compound could elucidate its therapeutic potential in oncology .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
